3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl this reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 (e.g., NR2, OMe, OH), which limits the range of possible products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, tyrosine kinase inhibitor, and cyclin-dependent kinase inhibitor.
Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle progression by inhibiting the activity of cyclin-dependent kinases .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
- Piritrexim : A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties .
Uniqueness
3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the piperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-methyl-5-phenyl-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N4O/c1-22-18(24)16-15(14-8-4-2-5-9-14)10-11-20-17(16)21-19(22)23-12-6-3-7-13-23/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
InChI Key |
PEQYWHDJUBGZGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CN=C2N=C1N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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